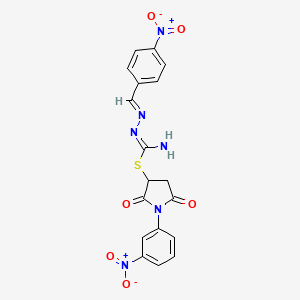![molecular formula C18H16N4S B5723774 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been extensively studied for its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell signaling, DNA replication, and cell division.
Biochemical and physiological effects:
This compound has been shown to exhibit significant biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various cellular pathways that are involved in inflammation and immune response.
実験室実験の利点と制限
The advantages of using 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline in lab experiments include its high potency and selectivity against cancer cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapies with other drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research and development of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline, including:
1. Further studies to elucidate the mechanism of action of this compound and its potential targets in cancer cells.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of the potential of this compound for use in combination therapies with other drugs.
4. In vivo studies to evaluate the efficacy and safety of this compound in animal models.
5. Development of analogs and derivatives of this compound with improved potency and selectivity against cancer cells.
In conclusion, this compound is a promising compound with potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. Further research and development of this compound are needed to fully understand its mechanism of action and potential for use in the treatment of cancer and other diseases.
合成法
The synthesis of 1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline involves the reaction of 2-aminothiophene with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with 2-bromo-1-nitrobenzene. The final product is obtained after reduction and cyclization of the nitro group.
科学的研究の応用
1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-cyclopentyl-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-2-7-12(6-1)22-17(15-10-5-11-23-15)21-16-18(22)20-14-9-4-3-8-13(14)19-16/h3-5,8-12H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQLKXIMQOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)


![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)